molecular formula C12H10Cl3NO B3054957 5-Chloro-2-(4-chlorophenoxy)anilinium chloride CAS No. 6259-39-8

5-Chloro-2-(4-chlorophenoxy)anilinium chloride

Cat. No.: B3054957
CAS No.: 6259-39-8
M. Wt: 290.6 g/mol
InChI Key: BYVKKIVAXSTEHI-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-chlorophenoxy)anilinium chloride is a chemical compound with the molecular formula C12H10Cl2NO. It is known for its unique structure, which includes a chlorinated aniline and phenoxy group.

Scientific Research Applications

5-Chloro-2-(4-chlorophenoxy)anilinium chloride has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Researchers study its effects on biological systems, including its potential as an antimicrobial agent.

    Medicine: There is ongoing research into its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(4-chlorophenoxy)anilinium chloride typically involves the reaction of 5-chloro-2-aniline with 4-chlorophenol under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and high production rates .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4-chlorophenoxy)anilinium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while substitution reactions can produce various substituted anilines and phenols .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-chlorophenoxy)anilinium chloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(4-chlorophenoxy)phenol
  • 2-(4-Chlorophenoxy)aniline
  • 4-Chloro-2-(4-chlorophenoxy)aniline

Uniqueness

Compared to similar compounds, 5-Chloro-2-(4-chlorophenoxy)anilinium chloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dual chlorination and phenoxy groups make it particularly versatile in various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-Chloro-2-(4-chlorophenoxy)anilinium chloride involves the reaction of 5-chloro-2-nitroaniline with 4-chlorophenol in the presence of a reducing agent to form 5-chloro-2-(4-chlorophenoxy)aniline. This intermediate is then converted to the final product by reaction with hydrochloric acid.", "Starting Materials": [ "5-chloro-2-nitroaniline", "4-chlorophenol", "Reducing agent", "Hydrochloric acid" ], "Reaction": [ "Step 1: 5-chloro-2-nitroaniline is reacted with 4-chlorophenol in the presence of a reducing agent, such as iron powder or tin(II) chloride, to form 5-chloro-2-(4-chlorophenoxy)aniline.", "Step 2: The intermediate 5-chloro-2-(4-chlorophenoxy)aniline is then reacted with hydrochloric acid to form 5-Chloro-2-(4-chlorophenoxy)anilinium chloride." ] }

CAS No.

6259-39-8

Molecular Formula

C12H10Cl3NO

Molecular Weight

290.6 g/mol

IUPAC Name

[5-chloro-2-(4-chlorophenoxy)phenyl]azanium;chloride

InChI

InChI=1S/C12H9Cl2NO.ClH/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15;/h1-7H,15H2;1H

InChI Key

BYVKKIVAXSTEHI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)N)Cl.Cl

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)[NH3+])Cl.[Cl-]

6259-39-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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